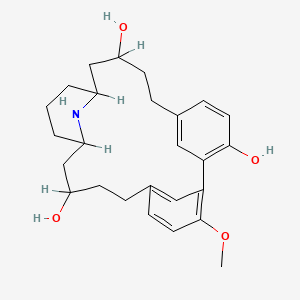
Lythranidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-Lythranidine is an alkaloid compound known for its unique chemical structure and potential biological activities It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Lythranidine typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: This involves the construction of the bicyclic core of the molecule through a series of cyclization reactions.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.
Resolution of enantiomers: Since (±)-Lythranidine is a chiral compound, the final step often involves the separation of the enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of (±)-Lythranidine may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing efficient purification techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Early Synthetic Routes (1980–1991)
-
Wittig Reaction/Amidoacetalization (1980) : Forms the macrocycle via diol amidoacetalization and partial demethylation .
-
Nitrone Cycloaddition (1991) : Constructs the trans-2,6-dialkylpiperidine via cycloaddition but results in stereochemical mismatches .
Transannular Aza-Michael Addition
This reaction is pivotal for forming lythranidine’s bridged macrocycle. Under thermodynamic control, it ensures stereochemical fidelity:
-
Regioselectivity : Favors equatorial attack due to steric and electronic factors .
-
Substrate Flexibility : Tolerates protic groups, enabling late-stage functionalization .
Stereochemical Control
-
C3/C11 and C5/C9 Configurations : Determined via NOESY and X-ray analysis, confirming trans-diaxial relationships .
-
Epimerization via N-Nitroso Intermediates : Corrects cis- to trans-piperidine configurations in earlier syntheses .
Diastereomeric Analogues
Magann’s synthesis enables access to three diastereomers, highlighting the method’s versatility :
-
C3-Epimer : Altered hydrogen-bonding network.
-
C5-Epimer : Reduced macrocyclic strain.
-
C9/C11-Diastereomer : Impacts solubility and bioactivity.
Catalytic Insights
-
Molybdenum Alkylidyne Complexes : Enable macrocyclization of propargyl alcohols with protic groups .
-
Ruthenium Catalysts : Drive redox isomerization without over-reduction .
Challenges and Innovations
Wissenschaftliche Forschungsanwendungen
(±)-Lythranidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (±)-Lythranidine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
(±)-Lythranidine can be compared with other similar alkaloid compounds, such as:
Lythranine: Another alkaloid with a similar core structure but different functional groups.
Lythranidine derivatives: Modified versions of (±)-Lythranidine with additional functional groups or structural changes.
Uniqueness
What sets (±)-Lythranidine apart from similar compounds is its unique combination of functional groups and its specific biological activities. Its chiral nature also adds to its uniqueness, as the different enantiomers may exhibit different biological properties.
Eigenschaften
CAS-Nummer |
70832-04-1 |
|---|---|
Molekularformel |
C26H35NO4 |
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
23-methoxy-25-azatetracyclo[18.3.1.12,6.111,15]hexacosa-1(23),2,4,6(26),20(24),21-hexaene-3,9,17-triol |
InChI |
InChI=1S/C26H35NO4/c1-31-26-12-8-18-6-10-22(29)16-20-4-2-3-19(27-20)15-21(28)9-5-17-7-11-25(30)23(13-17)24(26)14-18/h7-8,11-14,19-22,27-30H,2-6,9-10,15-16H2,1H3 |
InChI-Schlüssel |
IMHNVGKPQLKSHM-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(CCC(CC3CCCC(N3)CC(CCC4=CC2=C(C=C4)O)O)O)C=C1 |
Kanonische SMILES |
COC1=C2C=C(CCC(CC3CCCC(N3)CC(CCC4=CC2=C(C=C4)O)O)O)C=C1 |
Synonyme |
(+-)-lythranidine lythranidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















